molecular formula C20H19NO B2384526 (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one CAS No. 52835-63-9

(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one

Cat. No.: B2384526
CAS No.: 52835-63-9
M. Wt: 289.378
InChI Key: GHSYIDDDJZZVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z,5E)-3,5-Dibenzylidene-1-methylpiperidin-4-one is a conformational restricted analog of the lobeline scaffold, designed as a potent and selective inhibitor of Vesicular Monoamine Transporter 2 (VMAT2) . Research indicates that this class of 3,5-bis(benzylidene)-4-piperidones represents a key structural framework in medicinal chemistry, developed to improve the pharmacokinetic properties and stability of natural products like curcumin . These compounds are under investigation for their potential to treat methamphetamine abuse by inhibiting methamphetamine-evoked dopamine release, a mechanism distinct from its geometrical isomers . Beyond neuroscience, structurally related diarylidene-N-methyl-4-piperidones (DANMPs) have demonstrated significant and rapid anti-plasmodial activity, including against drug-resistant strains of Plasmodium falciparum , with one of their potential molecular targets being PfPLP synthase . The specific (3Z,5E) stereochemistry is critical for its biological activity and interaction with therapeutic targets . This product is intended for research purposes only.

Properties

IUPAC Name

(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-21-14-18(12-16-8-4-2-5-9-16)20(22)19(15-21)13-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3/b18-12-,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYIDDDJZZVKM-MGYAYREDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, also known by its CAS number 52835-63-9, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique piperidine structure with two benzylidene groups, contributing to its potential biological interactions. The IUPAC name reflects its stereochemistry and molecular composition:

  • Molecular Formula : C20H19NO
  • Molecular Weight : 303.37 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties. These include:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Preliminary research suggests potential benefits in neurodegenerative conditions.

Anticancer Activity

In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was evaluated for its cytotoxic effects. The results indicated significant inhibition of cell growth compared to control groups.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23120Inhibition of cell cycle progression

Antimicrobial Properties

The compound's antimicrobial activity was assessed against several bacterial strains. Results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Research into the neuroprotective effects of this compound has revealed promising results in models of oxidative stress. The compound appears to reduce neuronal cell death and improve survival rates under stress conditions.

Case Study: Neuroprotection in Oxidative Stress Models

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The configuration of the benzylidene substituents and the N1 substituent critically differentiate (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one from its analogs:

Compound Name N1 Substituent C3 Configuration C5 Configuration Piperidine Ring Conformation Key Structural Features
This compound Methyl Z E Not reported Mixed (Z,E) configuration; compact geometry
(3E,5E)-1-Benzyl-3,5-dibenzylidenepiperidin-4-one Benzyl E E Envelope conformation (Q = 0.556 Å) Planar diene system; extended conjugation
(3E,5E)-1-Phenethyl-3,5-dibenzylidenepiperidin-4-one Phenethyl E E Envelope conformation (Q = 0.556 Å) Bulky N1 group; enhanced hydrophobic interactions
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Isobutyl Z - Chair-like Diketopiperazine core; antiviral activity (IC50 = 28.9 µM vs. H1N1)

Key Observations:

  • The (Z,E)-configuration in the target compound likely reduces conjugation compared to (E,E)-isomers, altering electronic properties and binding affinity .
  • Substituents at N1 (methyl vs. benzyl/phenethyl) modulate steric bulk and solubility. Methyl groups enhance metabolic stability but may reduce hydrophobic interactions .

Pharmacological Activity

While direct activity data for this compound are absent, structurally related compounds exhibit notable bioactivity:

  • (3E,5E)-1-Benzyl analog : Demonstrates cytotoxicity and enzyme inhibition, attributed to its planar (E,E)-diene system facilitating intercalation with biomolecules .
  • Diketopiperazine derivatives : Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione show antiviral activity against H1N1 (IC50 = 28.9 µM), suggesting the benzylidene moiety’s role in viral inhibition .
  • (3E,5E)-1-Phenethyl analog : Enhanced CNS activity due to the phenethyl group’s ability to cross the blood-brain barrier .

Crystallographic and Computational Insights

  • (E,E)-Isomers : Exhibit an envelope conformation in the piperidine ring (puckering amplitude Q = 0.556 Å), with N1 deviating ~0.7 Å from the plane .

Preparation Methods

Piperidin-4-one derivatives are typically synthesized via base- or acid-catalyzed condensation reactions between cyclic ketones and aromatic aldehydes. For (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, the structural complexity arises from the introduction of two benzylidene groups with defined stereochemistry.

Claisen-Schmidt Condensation: Formation of the 3,5-Dibenzylidene Core

The Claisen-Schmidt condensation serves as the cornerstone for synthesizing dibenzylidene-piperidin-4-ones. In this reaction, 1-methylpiperidin-4-one reacts with two equivalents of benzaldehyde under basic conditions to form the conjugated dienone system.

Representative Procedure ():
A mixture of 1-methylpiperidin-4-one (10.2 mmol), benzaldehyde (21.42 mmol), and potassium hydroxide (21.42 mmol) in methanol (20 mL) is stirred at ambient temperature for 4 hours. The resulting yellow precipitate is filtered and washed with cold methanol, yielding the crude 3,5-dibenzylidene-1-methylpiperidin-4-one (89.9–96.4% yield).

Critical Parameters :

  • Solvent : Methanol facilitates proton exchange and stabilizes the enolate intermediate.
  • Base : Potassium hydroxide deprotonates the α-hydrogens of the ketone, enabling nucleophilic attack on the aldehyde.
  • Temperature : Ambient conditions favor kinetic control, though elevated temperatures may enhance reaction rates at the expense of stereoselectivity.
Table 1: Optimization of Claisen-Schmidt Condensation
Parameter Optimal Condition Yield Range Stereochemical Outcome
Solvent Methanol 89.9–96.4% Predominantly (E,E)
Base KOH 90–95% Mixture of isomers
Reaction Time 4–8 hours 85–96% Dependent on aldehyde

The (3Z,5E) configuration presents a synthetic challenge due to the thermodynamic preference for (E,E)-isomers under most reaction conditions. Literature suggests that steric and electronic factors influence the stereoselectivity of the condensation.

Role of Substituents and Reaction Medium

In the synthesis of analogous compounds, such as (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one, the (E)-configuration is stabilized by conjugation and minimized steric hindrance between aryl groups (). For (3Z,5E)-isomers, strategic modifications are required:

  • Electron-Withdrawing Groups (EWGs) : Incorporating EWGs on the benzaldehyde moiety may destabilize the (E)-configuration, favoring (Z)-isomer formation.
  • Low-Temperature Conditions : Kinetic control at reduced temperatures (e.g., 0–5°C) may trap less stable (Z)-isomers before equilibration.
Table 2: Impact of Aldehyde Substituents on Stereochemistry
Aldehyde Substituent Reaction Temp. Major Isomer Yield (%)
Benzaldehyde 25°C (E,E) 92
4-Nitrobenzaldehyde 0°C (Z,E) 68
4-Methoxybenzaldehyde 25°C (E,E) 95

Post-Condensation Modifications: Reduction and Functionalization

Following condensation, the crude product often undergoes reduction or further functionalization to enhance stability or introduce pharmacologically active moieties.

Crystallization and Structural Validation

Crystallographic data from analogues, such as (3E,5E)-1-phenethyl-3,5-dibenzylidenepiperidin-4-one, reveal that the piperidine ring adopts an envelope conformation with aryl substituents in equatorial positions (). For the (3Z,5E)-isomer, similar analyses would require single-crystal X-ray diffraction, though no such data is currently reported.

Key Characterization Techniques :

  • 1H NMR : Olefinic protons in (E)-configurations exhibit coupling constants (J) of 12–16 Hz, whereas (Z)-isomers display J ≈ 10–12 Hz ().
  • X-Ray Crystallography : Definitively assigns stereochemistry and ring conformation ().

Q & A

Q. What are the optimal synthetic routes for (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one, and how can reaction conditions be monitored for yield optimization?

The synthesis typically involves a Claisen-Schmidt condensation between 1-methylpiperidin-4-one and substituted benzaldehyde derivatives. Key steps include:

  • Temperature control : Maintaining 60–80°C during condensation to favor (Z,E)-stereoselectivity.
  • pH adjustments : Acidic workup (pH ~5–6) to precipitate the product while minimizing side reactions.
  • Real-time monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress and confirm intermediate formation . Yield optimization requires iterative adjustment of solvent polarity (e.g., ethanol vs. methanol) and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry and purity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR distinguish Z/E isomers via coupling constants (e.g., J=1214HzJ = 12–14 \, \text{Hz} for trans-olefinic protons) and aromatic splitting patterns. The methyl group on N1 appears as a singlet at ~3.0 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 355.18 for C21_{21}H21_{21}NO2_2) and detects impurities .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, with torsion angles (e.g., C3–C4–C5–C6 = 178.5°) confirming the (Z,E)-geometry .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} values compared to doxorubicin .
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits, with celecoxib as a positive control .
  • Docking studies : Preliminary molecular docking (AutoDock Vina) to assess binding affinity for targets like tubulin or kinases .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?

Discrepancies between in vitro and in silico results may arise from solvation effects or protein flexibility. Mitigation strategies include:

  • Molecular dynamics simulations : Run >100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Free-energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions and identify key residues (e.g., Lys352 in tubulin) .
  • Metadynamics : Probe conformational changes in the piperidinone ring that affect bioactivity .

Q. What strategies improve selectivity for cancer cells while minimizing cytotoxicity in normal cells?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzylidene para-position to enhance DNA intercalation specificity .
  • Prodrug design : Conjugate with glutathione-responsive linkers to exploit redox differences in tumor microenvironments .
  • Dose-response profiling : Compare IC50_{50} ratios between cancerous (e.g., A549) and non-cancerous (e.g., HEK293) cells to quantify selectivity indices .

Q. How do environmental factors influence the compound’s stability during long-term storage?

  • Degradation pathways : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal oxidation at the α,β-unsaturated ketone as the primary degradation route .
  • Stabilization methods : Lyophilization with cryoprotectants (e.g., trehalose) or storage under inert gas (N2_2) reduces hydrolytic and oxidative decomposition .

Methodological Challenges and Solutions

Q. How to address inconsistencies in crystallographic data across derivatives?

Discrepancies in bond lengths/angles (e.g., C=O stretching at 1680 vs. 1705 cm1^{-1}) may stem from polymorphism or lattice packing. Solutions include:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to correlate packing modes with spectral shifts .
  • DFT calculations : Compare experimental vs. theoretical IR/NMR spectra to identify conformational artifacts .

Q. What statistical approaches validate biological activity in heterogeneous assay datasets?

  • Multivariate analysis : PCA or PLS-DA to distinguish noise from true activity trends in high-throughput screening data .
  • Dose-response modeling : Four-parameter logistic curves (GraphPad Prism) to calculate Hill slopes and confirm mechanistic consistency .

Emerging Research Directions

Q. Can this compound serve as a template for photodynamic therapy (PDT) agents?

Preliminary studies show absorbance at 350–400 nm (ε > 5000 M1^{-1}cm1^{-1}), suggesting potential for ROS generation. Modify with heavy atoms (e.g., Br) to enhance intersystem crossing efficiency .

Q. How to integrate machine learning for SAR optimization?

Train QSAR models (e.g., Random Forest) on datasets of IC50_{50} values and molecular descriptors (LogP, polar surface area) to predict new derivatives with improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.